2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 168141-96-6
VCID: VC20904614
InChI: InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)
SMILES: C1CC2C(C2OC1)C(=O)O
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

CAS No.: 168141-96-6

Cat. No.: VC20904614

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid - 168141-96-6

Specification

CAS No. 168141-96-6
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Standard InChI InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)
Standard InChI Key HSQSGWOCFUFUIH-UHFFFAOYSA-N
SMILES C1CC2C(C2OC1)C(=O)O
Canonical SMILES C1CC2C(C2OC1)C(=O)O

Introduction

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring. This compound has garnered significant attention in research due to its potential applications in various fields, including chemistry and biology.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Synthetic Routes:

  • Diels-Alder Reaction: This involves the reaction of furans with olefinic or acetylenic dienophiles.

  • Epoxidation of Cyclohexene Derivatives: Followed by functional group manipulations to yield the desired product.

MethodDescriptionConditions
Diels-Alder ReactionFuran reacts with dienophileSpecific temperature and solvent conditions
Epoxidation & ManipulationEpoxidation followed by functional group changesHeating, specific solvents like DMF

Chemical Reactions Analysis

This compound undergoes various chemical reactions due to its reactive oxirane ring and carboxylic acid functionality.

Types of Reactions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    • Products: Carboxylic acids or ketones.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    • Products: Alcohols or reduced derivatives.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) facilitate these reactions.

    • Products: Substituted derivatives at the oxirane ring.

Common Reagents and Conditions:

Reaction TypeReagents Used
OxidationKMnO₄, CrO₃
ReductionLiAlH₄
SubstitutionOH⁻

Biological Activity

Research indicates that this compound exhibits several biological activities:

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